molecular formula C12H15N3O B2669752 2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide CAS No. 19948-39-1

2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide

Cat. No. B2669752
CAS RN: 19948-39-1
M. Wt: 217.272
InChI Key: JBEYSJSNVBNKPG-OQLLNIDSSA-N
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Description

The compound “5-(4-Dimethylaminobenzylidene)-rhodanine” is a chemical that has a molar mass of 264.37 g/mol . It’s used as a reagent for silver .


Synthesis Analysis

A related compound, “5-(4-Dimethylaminobenzylidene)-rhodanine”, was synthesized and single crystals were grown by the solvent evaporation method at room temperature . Another study mentioned the synthesis of organotin complexes derived from a Schiff base, 2-[(4-dimethylamino-benzylidene)amino]phenol .


Molecular Structure Analysis

The molecular structure of a similar compound, “5-(4-Dimethylaminobenzylidene)-rhodanine”, was confirmed by 1H and 13C nuclear magnetic resonance techniques .


Chemical Reactions Analysis

The anticorrosive effects of derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole on 316 Stainless Steel in HCl Medium were studied . Another study discussed the application of catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 in the synthesis of the 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one .


Physical And Chemical Properties Analysis

The compound “5-(4-Dimethylaminobenzylidene)-rhodanine” has a melting point of 275 - 280 °C and decomposes at these temperatures .

Scientific Research Applications

Catalytic Synthesis

A study by Özdemir et al. (2001) focused on the synthesis of a water-soluble carbene complex using 4-dimethylaminobenzaldehyde. This complex showed efficiency as a catalyst for intramolecular cyclization, leading to the synthesis of 2,3-dimethylfuran, a compound of interest in the chemical industry for its potential applications. The catalyst could be recovered and reused multiple times without significant loss in activity, highlighting its potential for sustainable chemical processes (Özdemir et al., 2001).

Antimicrobial Activities

The antimicrobial properties of new gold(I) complexes of imidazolidin-2-ylidenes, synthesized through reactions involving dimethylaminobenzaldehyde derivatives, were explored by Özdemir et al. (2004). These complexes demonstrated significant antibacterial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating high potency (Özdemir et al., 2004).

Photochemical Studies

Cui, Lan, and Thiel (2012) investigated the photophysics and photochemistry of GFP chromophore analogues, including compounds structurally related to "2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide." They found that intramolecular hydrogen bonding plays a crucial role in the observed photoinduced processes, such as cis-trans isomerization and excited-state proton transfer, which are essential for understanding the behavior of fluorescent proteins (Cui, Lan, & Thiel, 2012).

Corrosion Inhibition

The corrosion inhibitory effects of a synthesized novel 4-aminoantipyrine derivative, related to "2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide," on mild steel in hydrochloric acid solution were studied by Junaedi et al. (2013). Their research demonstrated that the compound effectively inhibits mild steel corrosion, highlighting its potential as a corrosion inhibitor in industrial applications (Junaedi et al., 2013).

Mechanism of Action

The inhibition efficiency and adsorption of 2-[4-(Dimethylamino) Benzylidene] Hydrazinecarbothioamide (DABHC) on the corrosion behavior of mild steel in 0.5M H3PO4 and H2SO4 solutions were studied .

Safety and Hazards

The safety data sheet for “5-(4-Dimethylaminobenzylidene)rhodanine” suggests that in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

properties

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14(2)11-5-3-10(4-6-11)9-15-8-7-12(16)13-15/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEYSJSNVBNKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=[N+]2CCC(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=[N+]/2\CCC(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide

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